![molecular formula C29H33N7O3 B13094439 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the bipyrimidine core, followed by the introduction of the ethoxy, isopropyl, and propyl groups. The final steps involve the formation of the benzimidamide moiety and the attachment of the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity could lead to its use in drug discovery and development, particularly in the search for new therapeutic agents.
Industry: Its chemical properties might make it useful in various industrial applications, such as the development of new materials or catalysts.
Wirkmechanismus
The mechanism by which 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide include other bipyrimidine derivatives and benzimidamide-containing molecules. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide apart is its specific combination of functional groups and the resulting unique properties
Eigenschaften
Molekularformel |
C29H33N7O3 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
2-[5-[[1-(5-ethoxypyrimidin-2-yl)-6-oxo-2-propan-2-yl-4-propylpyrimidin-5-yl]methyl]pyridin-2-yl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C29H33N7O3/c1-5-9-25-23(14-19-12-13-24(31-15-19)21-10-7-8-11-22(21)26(30)35-38)28(37)36(27(34-25)18(3)4)29-32-16-20(17-33-29)39-6-2/h7-8,10-13,15-18,38H,5-6,9,14H2,1-4H3,(H2,30,35) |
InChI-Schlüssel |
ACDTZWQQINCZBN-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4/C(=N/O)/N |
Kanonische SMILES |
CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


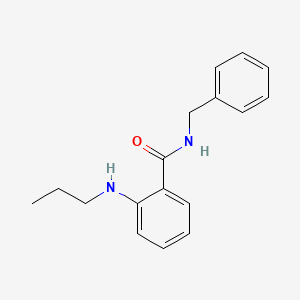
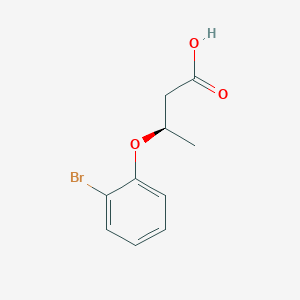
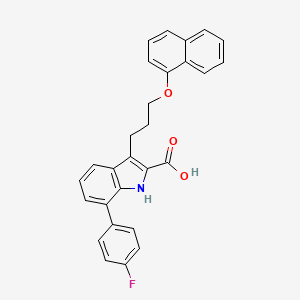
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
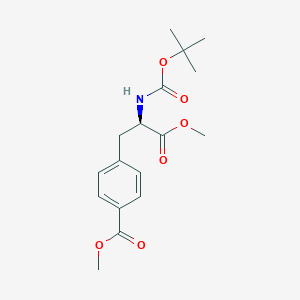
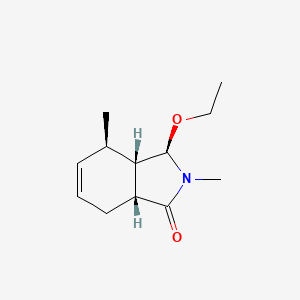
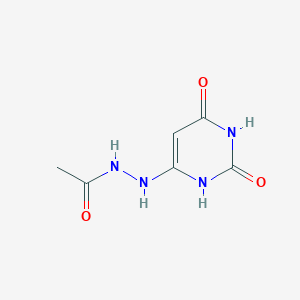
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
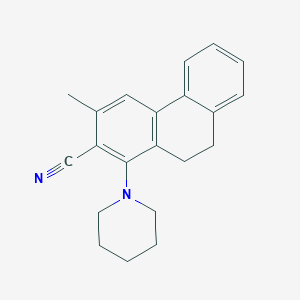
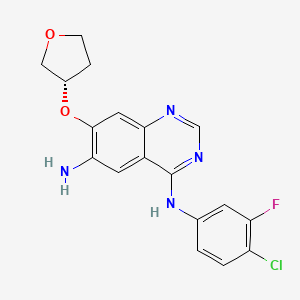
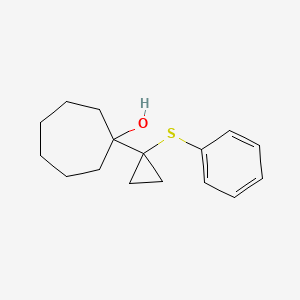
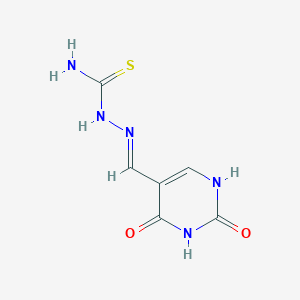
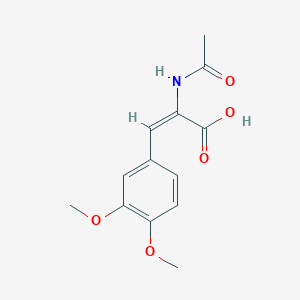
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
